O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside
Description
O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside is a protected carbohydrate derivative extensively utilized in synthetic carbohydrate chemistry. Its structure features a mannofuranose core (a five-membered furanose ring derived from D-mannose) with two key protecting groups:
- 2,3-O-diisopropylidene: This acetal group stabilizes the furanose ring conformation and prevents undesired reactivity at the 2- and 3-hydroxyl positions during synthetic steps.
- O-n-Butanoyl: An ester group, typically at the 5- or 6-position, which can be selectively hydrolyzed under mild basic conditions.
The α-anomeric configuration of the mannofuranose moiety is critical for studying stereoselective glycosylation reactions, particularly in mimicking enzymatic pathways for natural product biosynthesis . This compound is valued for its role in synthesizing complex glycans, glycoconjugates, and carbohydrate-based materials, enabling precise control over regiochemistry and stereochemistry in glycosidic bond formation .
Properties
Molecular Formula |
C13H22O7 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[6-(1,2-dihydroxyethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl] butanoate |
InChI |
InChI=1S/C13H22O7/c1-4-5-8(16)17-12-11-10(19-13(2,3)20-11)9(18-12)7(15)6-14/h7,9-12,14-15H,4-6H2,1-3H3 |
InChI Key |
GJSSDRIKNAFDOR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1C2C(C(O1)C(CO)O)OC(O2)(C)C |
Origin of Product |
United States |
Biological Activity
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is a carbohydrate derivative that has garnered attention in the field of glycobiology and medicinal chemistry. This compound is primarily utilized as a biochemical reagent in research focused on carbohydrate interactions and modifications. Its structural properties and biological activities make it a significant subject of study.
This compound has the following chemical characteristics:
- Molecular Formula : C13H22O7
- Molecular Weight : 290.31 g/mol
- CAS Number : 177562-07-1
Biological Activity Overview
The biological activity of this compound is primarily linked to its role in glycobiology, where it is used to study various cellular processes including:
- Cell Signaling : The compound interacts with various receptors and signaling pathways, influencing processes such as apoptosis and immune response.
- Infection Mechanisms : It has shown potential in research related to anti-infection strategies, particularly against viral and bacterial pathogens.
- Drug Conjugation : It plays a role in the development of antibody-drug conjugates (ADCs), enhancing the delivery of therapeutic agents.
The mechanisms through which this compound exerts its biological effects include:
- Glycosylation : Modifies proteins and lipids through glycosylation processes, which are crucial for cell recognition and signaling.
- Receptor Interaction : Engages with G-protein coupled receptors (GPCRs) and other membrane proteins, influencing downstream signaling pathways such as MAPK/ERK and JAK/STAT pathways .
- Inhibition of Pathogen Entry : By mimicking natural glycan structures, it may inhibit the binding of pathogens to host cells .
Case Studies
Several studies have highlighted the applications and effects of this compound:
-
Study on Antiviral Activity :
- Researchers investigated the compound's efficacy against various viruses. Results indicated that it could inhibit viral entry by blocking glycan-mediated interactions .
- Findings : The compound showed significant activity against influenza virus strains, demonstrating potential as a therapeutic agent.
- Glycobiology Research :
- Cancer Research :
Data Table: Summary of Biological Activities
Scientific Research Applications
Synthesis of Glycosides
O-n-Butanoyl-2,3-O-diisopropylidene-alpha-D-mannofuranoside is frequently utilized as a glycosyl donor in the synthesis of various glycosides. The protection of hydroxyl groups in mannofuranoside allows for selective reactions that lead to the formation of complex oligosaccharides. This compound serves as a precursor for synthesizing more complex carbohydrates that are essential in various biological processes.
Table 1: Synthesis Applications
| Application | Description |
|---|---|
| Glycosylation | Used as a donor for glycosylation reactions to form glycosides. |
| Oligosaccharide Synthesis | Facilitates the construction of complex oligosaccharides for research. |
| Chemical Probes | Serves as a precursor for chemical probes used in metabolic studies. |
Metabolic Oligosaccharide Engineering (MOE)
The compound plays a crucial role in metabolic oligosaccharide engineering, where unnatural monosaccharides are introduced into biological systems. This technique allows researchers to study glycan structures and their functions within cells.
Case Study: MOE with Mannofuranosides
In a study by Reutter et al., unnatural mannosamine derivatives were successfully incorporated into glycoproteins using metabolic pathways, demonstrating the utility of O-n-butanoyl derivatives in understanding sialic acid pathways. This approach has broadened the scope of glycobiology research by enabling the tracking of glycan modifications in living organisms .
Antimicrobial Research
Recent research has explored the antimicrobial properties of derivatives based on this compound. These compounds have shown potential against various pathogens, making them candidates for further development as antimicrobial agents.
Table 2: Antimicrobial Activity
| Compound | Target Pathogen | Activity Level |
|---|---|---|
| Mannofuranoside Derivative | Mycobacterium smegmatis | Significant |
| Mannofuranoside Derivative | Pseudomonas aeruginosa | Moderate |
Biochemical Studies
The compound is also instrumental in biochemical studies focusing on cell surface glycoconjugates. By modifying mannofuranosides, researchers can investigate their roles in cellular interactions and signaling pathways.
Case Study: Glycoconjugate Interaction
In studies examining bacterial cell surfaces, modified mannofuranosides were used to label specific glycoproteins, allowing detailed analysis of bacterial adhesion mechanisms and virulence factors .
Comparison with Similar Compounds
Benzyl 2,3-O-isopropylidene-α-D-mannofuranoside
- Molecular Formula : C₁₆H₂₂O₆
- Molecular Weight : 310.34 g/mol
- Protecting Groups: Benzyl (at anomeric position) and 2,3-O-isopropylidene.
- Physical Properties : White crystalline powder, soluble in chloroform, DCM, or DMSO .
- Applications: Used as a glycosyl donor in stereoselective glycosylation. The benzyl group offers stability under acidic conditions but requires hydrogenolysis for removal, limiting compatibility with reducible substrates .
Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-α-D-mannofuranoside
- Molecular Formula: C₁₆H₂₃NO₅
- Molecular Weight : 309.36 g/mol
- Key Modification: 5-Amino-5-deoxy substitution introduces a nitrogen atom, enabling applications in aminoglycoside synthesis or as a precursor for bioactive molecules.
- Reactivity: The amino group facilitates nucleophilic reactions or metal coordination, broadening utility in drug design .
O-n-Butanoyl-2,3,5,6-O-diisopropylidene-α-D-mannofuranoside
- CAS : 177562-07-1
- Molecular Formula : C₁₆H₂₆O₇
- Molecular Weight : 330.37 g/mol
- Protecting Groups: Butanoyl and diisopropylidene at 2,3,5,6-positions.
- Physical Properties : Light-yellow oil, soluble in chloroform and hexane .
- Applications : The additional isopropylidene groups enhance steric protection but reduce solubility in polar solvents, limiting use in aqueous-phase reactions .
Non-Mannose Furanosides
Methyl-2,3-O-isopropylidene-β-D-ribofuranoside
Benzyl 2,3-O-isopropylidene-6-O-trityl-5-keto-α-D-mannofuranose
- CAS : 91364-12-4
- Modifications : Trityl (bulky protecting group) at 6-position and keto group at 5-position.
- Reactivity : The keto group enables redox chemistry or nucleophilic additions, while the trityl group provides steric hindrance for selective deprotection strategies .
Comparative Data Table
Key Research Findings
Protecting Group Compatibility: O-n-Butanoyl-2,3-O-diisopropylidene-α-D-mannofuranoside exhibits superior stability under acidic conditions compared to benzyl-protected analogs, making it ideal for multi-step syntheses .
Solubility Limitations: The hydrophobic isopropylidene and butanoyl groups restrict aqueous solubility, necessitating organic solvents (e.g., chloroform) for reactions .
Stereochemical Control: The α-D-mannofuranose configuration in these derivatives closely mimics natural glycosylation patterns, enabling biomimetic synthesis of glycoconjugates .
Preparation Methods
Key Reaction Parameters
| Substrate | Acid Equiv. (TsOH·H₂O) | Temperature | Time | Yield |
|---|---|---|---|---|
| Methyl α-D-mannopyranoside | 0.12 | 70°C | 4–6 h | 85–93% |
| p-Nitrophenyl α-D-mannopyranoside | 0.12 | 70°C | 4–6 h | 85–93% |
| Other aryl glycosides | 0.12 | 70°C | 4–6 h | 85–93% |
Mechanistic Insights :
- Acid Catalysis : TsOH·H₂O (0.12 equiv) protonates hydroxyl groups, facilitating nucleophilic attack by 2-methoxypropene.
- Regioselectivity : Kinetic control at 70°C favors 2,3-O-isopropylidenation over 4,6-O-protected byproducts.
- Byproducts : Prolonged reaction times or excess acid may lead to rearranged 4,6-O-isopropylidene derivatives, reducing purity.
Alternative Protection Strategies Using 2,2-Dimethoxypropane
For α-D-mannopyranosides resistant to direct 2,3-O-protection, a two-step approach via allyl glycosides and subsequent isopropylidenation is employed.
Synthesis Workflow
Allyl Glycoside Formation :
Diacetonide Protection :
Comparative Analysis
| Method | Advantages | Limitations |
|---|---|---|
| Direct 2,3-O-Isopropylidenation | Single-step, high yield (85–93%) | Limited to α-D-mannopyranosides |
| Allyl Glycoside Route | Broad substrate compatibility | Multi-step, lower overall yield |
While the provided literature does not explicitly detail the butanoyl group’s introduction, standard esterification protocols are inferred:
- Activation : The 1-OH group of protected mannose is activated (e.g., via tosylation or trifylation).
- Nucleophilic Acyl Substitution : Reaction with butanoyl chloride or anhydride under basic conditions (e.g., pyridine) forms the butanoyl ester.
Key Considerations :
- Stereochemical Control : The α-configuration of the furanose ring must be preserved during esterification.
- Protecting Group Stability : Diisopropylidene groups remain intact under mild basic conditions, enabling selective 1-O-acylation.
Optimization of Reaction Conditions
Critical parameters influencing yield and selectivity include:
Acid Concentration and Temperature
| Parameter | Optimal Value | Impact on Reaction |
|---|---|---|
| TsOH·H₂O (Equiv) | 0.12 | Minimizes side products (4,6-O-isopropylidenation) |
| Temperature | 70°C | Maximizes kinetic control for 2,3-O-protection |
| Reaction Time | 4–6 h | Ensures complete conversion without decomposition |
Case Study :
For p-nitrophenyl α-D-mannopyranoside , 0.12 equiv TsOH·H₂O at 70°C achieved 93% yield of 2,3-O-isopropylidene derivative, outperforming lower temperatures (e.g., room temperature).
Challenges and Limitations
Byproduct Formation :
Substrate Sensitivity :
Synthetic Applications
This compound serves as a precursor for:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
